Noboritomycin A, 6-chloro-
Description
However, based on the nomenclature and structural analogs in the literature, this may be a contextual misnomer or a derivative of guaiacol (2-methoxyphenol) with a chlorine substituent at the 6-position. For clarity, this article focuses on 6-chloro-guaiacol, a halogenated phenolic compound, and its comparison with structurally similar derivatives. Halogenated guaiacols are of significant interest due to their sensory properties, environmental persistence, and applications in flavor chemistry .
Properties
Molecular Formula |
C43H63ClO14 |
|---|---|
Molecular Weight |
839.4 g/mol |
IUPAC Name |
3-chloro-2-[(2S,4R,5S,6S,8R)-8-[(2R,3R,7R,9S,10S,12R,15R)-3-[(2R,4R)-5-ethoxycarbonyl-4-hydroxyoxolan-2-yl]-15-hydroxy-2-methoxy-1,3,10,12-tetramethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6-hydroxy-5-methylbenzoic acid |
InChI |
InChI=1S/C43H63ClO14/c1-12-54-40(52)37-28(45)18-30(55-37)41(10)38(53-11)26(9)43(57-41)29(46)13-14-42(58-43)23(6)16-22(5)36(56-42)25(8)35(49)24(7)33(47)20(3)15-19(2)31-27(44)17-21(4)34(48)32(31)39(50)51/h13-14,17,19-20,22-26,28-30,33,36-38,45-48H,12,15-16,18H2,1-11H3,(H,50,51)/t19-,20+,22-,23+,24-,25-,26?,28+,29+,30+,33-,36-,37?,38+,41+,42-,43?/m0/s1 |
InChI Key |
NZHCPUBOSWFGNA-PRLOBRQJSA-N |
Isomeric SMILES |
CCOC(=O)C1[C@@H](C[C@@H](O1)[C@@]2([C@@H](C(C3(O2)[C@@H](C=C[C@]4(O3)[C@@H](C[C@@H]([C@H](O4)[C@@H](C)C(=O)[C@@H](C)[C@H]([C@H](C)C[C@H](C)C5=C(C=C(C(=C5C(=O)O)O)C)Cl)O)C)C)O)C)OC)C)O |
Canonical SMILES |
CCOC(=O)C1C(CC(O1)C2(C(C(C3(O2)C(C=CC4(O3)C(CC(C(O4)C(C)C(=O)C(C)C(C(C)CC(C)C5=C(C=C(C(=C5C(=O)O)O)C)Cl)O)C)C)O)C)OC)C)O |
Origin of Product |
United States |
Preparation Methods
Noboritomycin A, 6-chloro- is typically isolated from the fermentation broth of Streptomyces noboritoensis. The preparation involves several steps:
Fermentation: The bacterium is cultured in a suitable medium to produce the antibiotic.
Isolation: The compound is extracted from the fermentation broth using organic solvents.
Purification: The crude extract is purified using chromatographic techniques to obtain pure Noboritomycin A, 6-chloro-.
Chemical Reactions Analysis
Noboritomycin A, 6-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Halogen substitution reactions can be performed to introduce different halogen atoms into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine and bromine . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Noboritomycin A, 6-chloro- has several scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of polyether antibiotics.
Biology: The compound is studied for its antibacterial properties and its effects on bacterial cell membranes.
Medicine: Research is ongoing to explore its potential as an antibiotic for treating infections caused by Gram-positive bacteria.
Industry: It is used in the development of new antibiotics and other pharmaceutical products.
Mechanism of Action
Noboritomycin A, 6-chloro- exerts its effects by disrupting the cell membrane of Gram-positive bacteria. It acts as an ionophore, facilitating the transport of ions across the bacterial cell membrane, which leads to cell death . The molecular targets and pathways involved include the bacterial cell membrane and ion transport systems.
Comparison with Similar Compounds
Comparative Analysis of Halogenated Guaiacols
Odor Profiles and Sensory Characteristics
Evidence from sensory studies reveals distinct odor impressions among mono- and di-halogenated guaiacols (Table 1):
Key findings:
- Positional isomerism significantly alters odor: Chlorine at the 6-position (6-chloro-guaiacol) imparts smoky notes, whereas substitution at the 4-position (e.g., 4-iodo-guaiacol) emphasizes sweetness .
- For example, 6-bromo-guaiacol has a medicinal odor, distinct from 6-chloro-guaiacol’s smoky profile .
Odor Potency and Thresholds
Odor threshold data (Table 2) highlights the exceptional potency of 6-chloro-guaiacol compared to other mono-halogenated analogs:
| Compound | Odor Threshold (ng/L air) | Molecular Weight (g/mol) | Reference |
|---|---|---|---|
| 6-Chloro-guaiacol | 0.0025 | 162.59 | |
| 5-Bromo-guaiacol | 0.0023 | 207.03 | |
| 6-Bromo-guaiacol | 0.0046 | 207.03 | |
| 5-Iodo-guaiacol | 0.0048 | 254.02 |
Key findings:
- Despite higher molecular weight, 6-chloro-guaiacol exhibits a lower odor threshold (0.0025 ng/L) than 6-bromo- or 5-iodo-guaiacols, suggesting chlorine’s unique electronic effects enhance receptor binding .
- Dichlorinated derivatives (e.g., 5,6-dichloro-guaiacol) show even lower thresholds, aligning with trends observed in multi-halogenated compounds like trichloroanisols .
Q & A
(Basic) What are the established synthetic routes for 6-chloro-Noboritomycin A, and what key intermediates are involved?
Answer:
The synthesis of 6-chloro-Noboritomycin A typically involves functionalization of a quinone precursor. For example, Brown’s method starts with 6-chloro-2-methyl-1,4-naphthoquinone, followed by phosphorylation and hydrolysis steps to yield intermediates critical for structural assembly . Optimization of reduction and phosphorylation conditions (e.g., solvent choice, catalyst loading) is essential to improve yield and purity. Key intermediates include halogenated quinones and phosphorylated derivatives, which require rigorous characterization via NMR and mass spectrometry to confirm regiochemical fidelity .
(Advanced) How can contradictory data regarding the compound’s bioactivity in in vitro versus in vivo models be systematically addressed?
Answer:
Discrepancies between in vitro and in vivo efficacy often arise from pharmacokinetic factors (e.g., metabolic stability, bioavailability) or model-specific variables. To resolve these:
- Comparative Pharmacokinetic Studies : Measure plasma/tissue concentrations in in vivo models to correlate exposure with observed activity .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain differential effects .
- Model Optimization : Adjust in vitro conditions (e.g., serum proteins, pH) to better mimic physiological environments .
Documentation of experimental parameters (e.g., cell line origin, animal strain) is critical for reproducibility .
(Basic) What analytical techniques are most reliable for structural elucidation of 6-chloro-Noboritomycin A?
Answer:
- NMR Spectroscopy : 1H/13C NMR identifies halogenation patterns and confirms regiochemistry of the chloro-substituent. NOESY or COSY experiments resolve stereochemical ambiguities .
- X-ray Crystallography : Provides definitive proof of molecular geometry and crystal packing, particularly for novel derivatives .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₆H₃ClFNO) and detects isotopic signatures of chlorine .
(Advanced) What methodological frameworks are suitable for investigating the mechanism of action of 6-chloro-Noboritomycin A?
Answer:
- Target Identification : Combine affinity chromatography with proteomics to isolate binding partners. Validate hits using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Transcriptomic/Proteomic Profiling : RNA-seq or SILAC-based proteomics can map downstream pathways affected by the compound .
- CRISPR-Cas9 Screening : Genome-wide knockout libraries identify genetic dependencies linked to the compound’s activity .
Ensure hypotheses are grounded in prior literature on related naphthoquinones to avoid redundancy .
(Basic) What are the documented biological targets of 6-chloro-Noboritomycin A?
Answer:
Current evidence suggests activity against bacterial DNA gyrase and eukaryotic topoisomerases, akin to other naphthoquinone derivatives. Specific interactions with redox-sensitive enzymes (e.g., NADH dehydrogenases) have also been proposed . Literature reviews should prioritize primary studies using in vitro enzymatic assays and genetic knockout models .
(Advanced) How can researchers optimize the stability of 6-chloro-Noboritomycin A in physiological conditions for preclinical studies?
Answer:
- Formulation Strategies : Use lipid-based nanoemulsions or cyclodextrin complexes to enhance solubility and reduce hydrolysis .
- pH Stability Assays : Test degradation kinetics across physiological pH ranges (4.5–7.4) to identify optimal storage conditions .
- Accelerated Stability Testing : Apply ICH guidelines (e.g., Q1A) to predict shelf-life under varying temperatures and humidity .
Guidelines for Research Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
